Notoginsenoside R2

Overview

Description

Ginsenoside Ng-R2 is a triterpenoid saponin found in the roots of Panax ginseng and Panax quinquefolius. Ginsenosides are the primary active components responsible for the medicinal properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside Ng-R2 is known for its various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties .

Mechanism of Action

- PI3K/AKT/mTOR Signaling Pathway : Notoginsenoside R2 interacts with this pathway, which regulates cell growth, survival, and metabolism. By blocking this pathway, this compound inhibits cancer cell proliferation and promotes apoptosis .

Action Environment

Environmental factors influence this compound’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

Notoginsenoside R2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with miR-27a and SOX8, a transcription factor . This compound decreases the expression of miR-27a, which in turn negatively modulates SOX8 expression . This interaction plays a crucial role in the compound’s neuroprotective effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate Aβ25-35-triggered neuronal apoptosis and inflammation . It also enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to upregulate β-catenin expression through the activation of SOX8, thus suppressing apoptosis and neuroinflammation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited, it has been observed that this compound can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsIt has been found that this compound enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with are not mentioned in the current literature, it has been found that this compound can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ng-R2 involves the extraction of ginseng roots followed by purification processes. The extraction is typically performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate Ginsenoside Ng-R2 .

Industrial Production Methods: Industrial production of Ginsenoside Ng-R2 often involves biotechnological approaches, including the use of microbial fermentation and enzymatic biotransformation. Microbial fermentation utilizes engineered microorganisms to produce Ginsenoside Ng-R2 from simpler precursors. Enzymatic biotransformation involves the use of specific enzymes to convert major ginsenosides into Ginsenoside Ng-R2 .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ng-R2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, leading to the formation of deglycosylated derivatives. Oxidation reactions can modify the hydroxyl groups present in the molecule .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis. Enzymes such as β-glucosidase are employed to selectively hydrolyze glycosidic bonds.

Major Products Formed: The major products formed from these reactions include various deglycosylated and oxidized derivatives of Ginsenoside Ng-R2, which may exhibit different pharmacological activities .

Scientific Research Applications

Chemistry: It serves as a valuable compound for studying the structure-activity relationships of saponins and their derivatives.

Biology: Ginsenoside Ng-R2 is used in research to understand its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.

Medicine: It has shown promise in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.

Comparison with Similar Compounds

Ginsenoside Ng-R2 is unique among ginsenosides due to its specific glycosylation pattern and pharmacological profile. Similar compounds include:

Ginsenoside Rg1: Known for its cognitive-enhancing and anti-fatigue effects.

Ginsenoside Rb1: Exhibits strong anti-inflammatory and anti-diabetic properties.

Ginsenoside Rh2: Noted for its potent anti-cancer activity.

Compared to these compounds, Ginsenoside Ng-R2 has a distinct combination of anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound for various therapeutic applications .

Properties

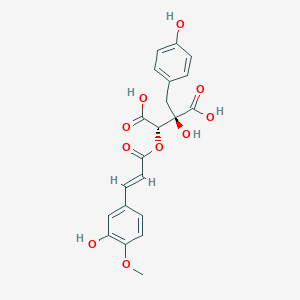

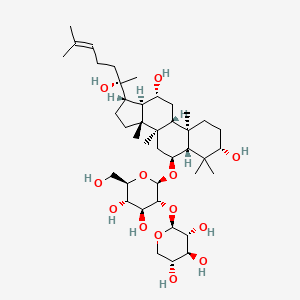

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

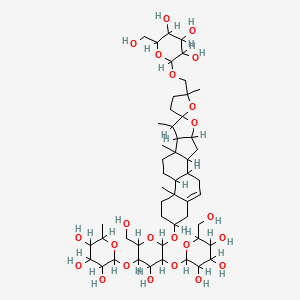

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIRVWPHRMMRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

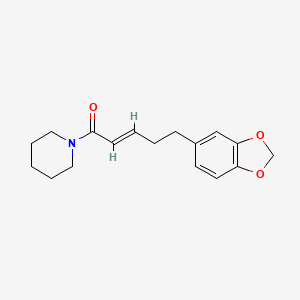

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80418-25-3 | |

| Record name | Notoginsenoside R2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Notoginsenoside R2 exhibits its effects through various mechanisms. [, , ] For instance, it has been shown to activate the MEK1/2-ERK1/2 pathways, leading to the activation of P90RSK and Nrf2. [] This activation subsequently inhibits BAD, prevents mitochondrial membrane depolarization, and enhances phase II detoxifying enzymes, ultimately protecting neurons from 6-hydroxydopamine-induced oxidative stress and apoptosis. [] In other studies, this compound was found to inhibit the Rap1GAP/PI3K/Akt signaling pathway, leading to reduced cell viability, proliferation, and tube formation in pHUVECs. [] It also appears to promote intracellular glycolysis in these cells. []

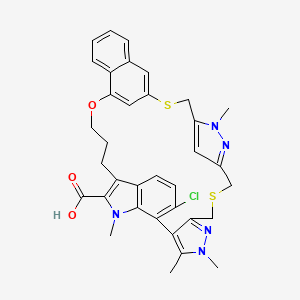

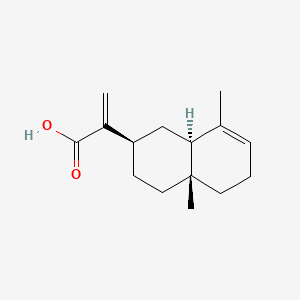

A: this compound is a dammarane-type triterpenoid saponin. [] While its molecular formula and weight are not explicitly stated in the provided abstracts, its spectroscopic data, including 1H and 13C NMR data, have been fully assigned. [] These assignments provide valuable information about its structure and can be used for its identification and characterization.

ANone: The provided abstracts do not contain specific details about the material compatibility and stability of this compound under various conditions. Further research is needed to explore its performance and applications in different material contexts.

ANone: The provided research focuses on the biological activity of this compound, and there is no mention of it possessing catalytic properties or applications.

A: While the provided abstracts do not detail specific computational studies on this compound, one study employed in silico screening to identify potential acetylcholinesterase inhibitors. [] This approach could be applied to investigate this compound and develop QSAR models to predict its activity and interactions.

ANone: The provided abstracts do not explicitly investigate the impact of structural modifications on the activity of this compound. Further research focusing on SAR would be valuable to optimize its potency and selectivity for specific therapeutic applications.

ANone: The abstracts do not contain specific details regarding the stability of this compound under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability. Further research is necessary to address these aspects, which are crucial for its development as a potential therapeutic agent.

ANone: The provided research primarily focuses on the biological activity and chemical characterization of this compound, and there is no mention of specific SHE regulations associated with this compound.

ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance related to this compound. Further investigations are required to address this aspect, especially if it is developed as a therapeutic agent.

A: While the provided abstracts do not extensively discuss the toxicity of this compound, one study mentions that it induced colonic microvascular injuries in rats at specific doses. [] More comprehensive toxicological studies are needed to ascertain its safety profile, potential adverse effects, and long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.